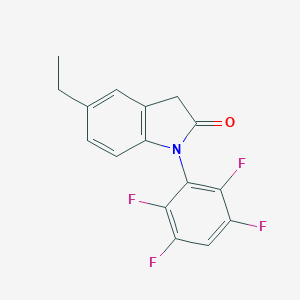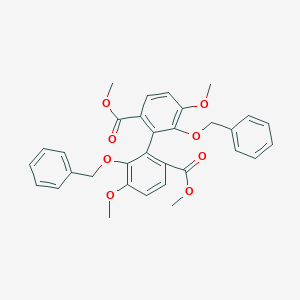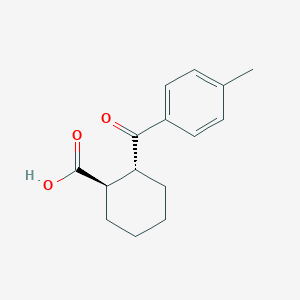
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose, also known as AAG, is a complex carbohydrate molecule that has been extensively studied in scientific research. AAG is a component of the bacterial cell wall and has been found to play a crucial role in the pathogenesis of several bacterial infections.
作用機序
The mechanism of action of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is not fully understood. However, it is believed that 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose exerts its antibacterial, antiviral, and antifungal properties by interfering with the bacterial cell wall, viral envelope, and fungal cell wall, respectively. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the synthesis of peptidoglycan, which is a major component of the bacterial cell wall. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to inhibit the fusion of the viral envelope with the host cell membrane, thereby preventing viral entry into the host cell. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the synthesis of chitin, which is a major component of the fungal cell wall.
生化学的および生理学的効果
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have several biochemical and physiological effects. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to stimulate the production of cytokines, which are signaling molecules that play a crucial role in the immune response. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to increase the phagocytic activity of macrophages, which are immune cells that engulf and destroy foreign particles. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to inhibit the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues.
実験室実験の利点と制限
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has several advantages and limitations for lab experiments. The advantages of using 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in lab experiments include its antibacterial, antiviral, and antifungal properties, its ability to stimulate the immune response, and its potential therapeutic applications. The limitations of using 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose research. One future direction is to investigate the potential therapeutic applications of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose in the treatment of bacterial, viral, and fungal infections. Another future direction is to investigate the potential use of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose as an immunostimulatory agent in the treatment of cancer. Additionally, future research could focus on improving the synthesis method of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose to make it more efficient and cost-effective.
合成法
The synthesis of 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is a complex process that involves several steps. The most commonly used method for synthesizing 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is the chemical synthesis method. This involves the use of various chemical reagents and solvents to synthesize the molecule. The chemical synthesis method is time-consuming, expensive, and requires specialized equipment and expertise. Another method for synthesizing 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose is the enzymatic synthesis method, which involves the use of enzymes to catalyze the synthesis of the molecule. This method is less expensive and more efficient than the chemical synthesis method.
科学的研究の応用
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been extensively studied in scientific research due to its potential therapeutic applications. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have antibacterial, antiviral, and antifungal properties. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been shown to inhibit the growth of several bacterial strains, including Staphylococcus aureus, Streptococcus pneumoniae, and Pseudomonas aeruginosa. 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has also been found to have antiviral properties against several viruses, including HIV and influenza. Additionally, 2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose has been found to have antifungal properties against several fungal strains, including Candida albicans.
特性
CAS番号 |
126247-65-2 |
|---|---|
製品名 |
2-Acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose |
分子式 |
C16H28N2O10 |
分子量 |
408.4 g/mol |
IUPAC名 |
N-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]acetamide |
InChI |
InChI=1S/C16H28N2O10/c1-6-12(24)11(18-8(3)22)14(26)16(27-6)28-15(13(25)10(23)5-20)9(4-19)17-7(2)21/h4,6,9-16,20,23-26H,5H2,1-3H3,(H,17,21)(H,18,22)/t6-,9+,10-,11+,12-,13+,14-,15-,16+/m1/s1 |
InChIキー |
CJWXCNXHAIFFMH-AVZHFPDBSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@H]([C@@H](CO)O)O)O)NC(=O)C)O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)NC(=O)C)O |
正規SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)NC(=O)C)O |
同義語 |
2-acetamido-3-O-(3-acetamido-3,6-dideoxy-beta-glucopyranosyl)-2-deoxy-galactopyranose AAGG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



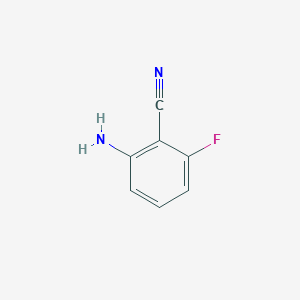
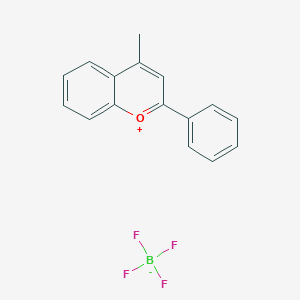
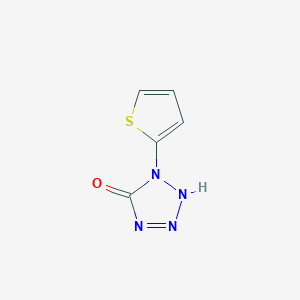
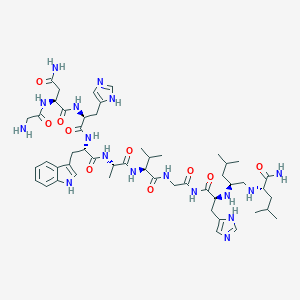
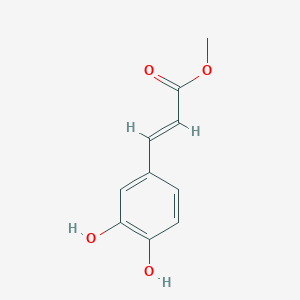
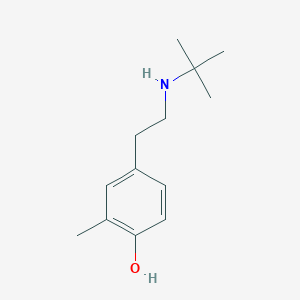
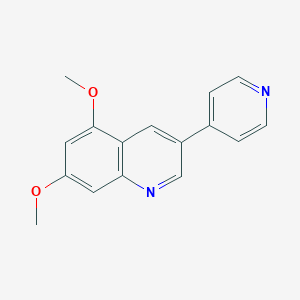
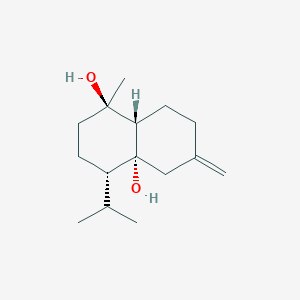
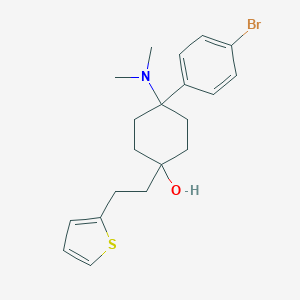
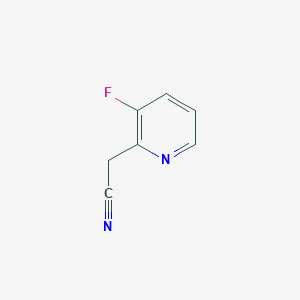
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)
